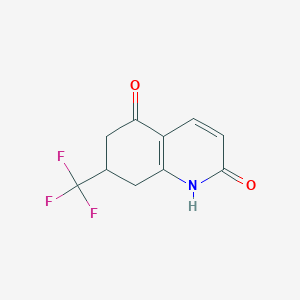

7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Beschreibung

Eigenschaften

Molekularformel |

C10H8F3NO2 |

|---|---|

Molekulargewicht |

231.17 g/mol |

IUPAC-Name |

7-(trifluoromethyl)-1,6,7,8-tetrahydroquinoline-2,5-dione |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)5-3-7-6(8(15)4-5)1-2-9(16)14-7/h1-2,5H,3-4H2,(H,14,16) |

InChI-Schlüssel |

XRTSWUVHDPBKHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC(=O)C2=C1NC(=O)C=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Primary Synthesis via Cyclocondensation

The foundational method involves a one-pot cyclocondensation reaction between 1,3-cyclohexanedione (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.5 equiv) in the presence of 2-dimethylaminopyridine (DMAP, 0.2 equiv) under nitrogen. The reaction proceeds in 1,2-dichloroethane at 60°C for 10 hours, generating an intermediate I with 99% yield. Subsequent heating to 120°C for 10 hours facilitates cyclization, yielding compound 3a (4-(trifluoromethyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione) at 70% yield.

Critical Parameters:

-

Catalyst : DMAP accelerates enolate formation, critical for cyclization.

-

Solvent : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reactant solubility.

-

Temperature : Controlled stepwise heating prevents decomposition of the trifluoromethyl group.

Ammonolysis for Quinoline Formation

Intermediate 3a undergoes ammonolysis with ammonium acetate (3.0 equiv) in 1,2-dichloroethane at 140°C for 10 hours, yielding 4a (76%). This step introduces the quinoline core via nucleophilic displacement, with the trifluoromethyl group remaining intact due to its electron-withdrawing stability.

Mechanistic Investigations

Intermediate Isolation

19F NMR and HRMS analyses confirm the formation of intermediate I (99% yield), characterized by a trifluoromethyl resonance at δ -61.3 ppm. Cyclization to 3a is evidenced by the disappearance of ester carbonyl signals and the emergence of a chromene dione scaffold.

Role of Ammonium Acetate

Ammonium acetate acts as a dual-purpose reagent:

-

Nucleophile : Provides NH2− for C-4 amination.

-

Base : Neutralizes HCl byproducts, preventing acid-catalyzed side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6) : Key signals include a broad singlet at δ 12.65 ppm (NH), aromatic protons at δ 6.67 ppm, and methylene resonances at δ 2.79–2.40 ppm.

-

19F NMR : A singlet at δ -61.3 ppm confirms the trifluoromethyl group.

-

13C NMR : Carbonyl carbons appear at δ 191.5 and 161.8 ppm, with the trifluoromethyl carbon (q, J = 274.2 Hz) at δ 122.6 ppm.

Chromatographic Data

Comparative Analysis of Derivatives

Substituent Effects

Introducing methyl groups at C-7 (e.g., 4c ) increases steric hindrance, marginally reducing yield to 82% but enhancing thermal stability (mp: 195–196°C).

Functionalization via Michael Addition

Compound 3a reacts with dimethyl acetylenedicarboxylate (5.0 equiv) in xylene at 200°C for 72 hours, yielding a dihydroquinoline-dione adduct (72%). This demonstrates the scaffold’s versatility for further derivatization.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(Trifluormethyl)-7,8-dihydrochinolin-2,5(1H,6H)-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit unterschiedlichen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

Substitution: Die Trifluormethylgruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nukleophile (NH₃, OH⁻) werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinolinderivate mit veränderten funktionellen Gruppen, die in verschiedenen Anwendungen weiterverwendet werden können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-(Trifluormethyl)-7,8-dihydrochinolin-2,5(1H,6H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren. Sie kann bestimmte Enzyme und Proteine inhibieren, was zu ihren biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₁₀H₈F₃NO₂ (base scaffold + CF₃ substitution)

- Molecular Weight : 247.17 g/mol (calculated from the base compound’s molecular weight of 163.17 g/mol and CF₃ addition).

Structural Analogues

The following table summarizes structurally related compounds and their key differences:

Yield Comparison :

- Base scaffold synthesis via Meldrum’s acid yields ~38–60% .

- Thiazolyl derivatives achieve ~50–70% under microwave irradiation .

- CF₃-substituted quinazolines require multi-step protocols with moderate yields (~30–45%) .

Challenges and Advantages

- Advantages of CF₃ Substitution :

- Improved metabolic stability and bioavailability.

- Enhanced binding to hydrophobic enzyme pockets.

- Challenges: Synthetic complexity of introducing CF₃ on the quinoline core. Potential toxicity concerns associated with fluorinated compounds.

Biologische Aktivität

7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- IUPAC Name : 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

- Molecular Formula : C11H10F3NO2

- Molecular Weight : 245.20 g/mol

- CAS Number : 1420792-88-6

Biological Activity Overview

The biological activity of 7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been investigated for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a zebrafish embryo model, it was shown to inhibit cell growth effectively. The mechanism involves inducing apoptosis in cancer cells and disrupting cellular proliferation pathways .

Antimicrobial Properties

Compounds in the dihydroquinoline class exhibit antimicrobial activities. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against pathogens .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for these activities are competitive with known inhibitors like donepezil .

The biological mechanisms through which 7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione exerts its effects include:

- Enzyme Interaction : The compound binds to active sites on enzymes such as AChE and BuChE, leading to their inhibition. Molecular docking studies suggest strong interactions with key residues in the enzyme's active site .

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione?

- Methodological Answer :

- One-pot synthesis : Utilize Meldrum’s acid and enaminones under acidic conditions (e.g., TsOH in toluene) to form the dihydroquinoline-dione scaffold. Yields are moderate (24–82%), depending on substituents and reaction optimization .

- Baylis-Hillman adduct derivatization : Start with Baylis-Hillman adduct acetates and employ Cu(OAc)₂ catalysis for cyclization, followed by functionalization .

- Phosphorous oxychloride-mediated chlorination : For halogenation at specific positions, react the parent dione with POCl₃ in acetonitrile at 65°C .

Q. How is the compound characterized structurally?

- Methodological Answer :

- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, and N percentages (e.g., deviations < 0.5% indicate high purity) .

- Spectroscopy :

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹), NH (~3300 cm⁻¹), and trifluoromethyl (C-F, 1100–1200 cm⁻¹) stretches .

- NMR : Use ¹H/¹³C NMR to assign CH₂, CH, and aromatic protons. For example, the trifluoromethyl group causes deshielding in adjacent protons .

Advanced Research Questions

Q. How can low yields in cyclization steps be addressed during synthesis?

- Methodological Answer :

- Catalyst optimization : Replace TsOH with stronger acids (e.g., conc. HCl) or adjust solvent polarity. Evidence shows ethanol improves yields in similar tetrahydroquinazolinone syntheses .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency. For example, microwave irradiation accelerates cyclo-additions in related quinoline-diones .

Q. How to resolve discrepancies in spectroscopic data for derivatives with varying substituents?

- Methodological Answer :

- Substituent effect analysis : Electron-withdrawing groups (e.g., trifluoromethyl) shift carbonyl peaks upfield in ¹³C NMR. Compare with methyl/methoxy analogs to isolate electronic effects .

- X-ray crystallography : Resolve ambiguities in regioselectivity or stereochemistry. For example, X-ray confirmed the chair conformation of a hexahydroquinoline-dione derivative .

Q. What computational methods are suitable for modeling the compound’s reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict reaction pathways (e.g., cyclization barriers). Reference SMILES/InChi notations for accurate input structures .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the trifluoromethyl group in hydrophobic pockets .

Q. How does the trifluoromethyl group influence biological activity compared to other substituents?

- Methodological Answer :

- Comparative assays : Synthesize analogs (e.g., methyl, chloro) and test for enzyme inhibition. The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in related quinoline derivatives .

- SAR studies : Correlate substituent electronic profiles (Hammett constants) with IC₅₀ values in receptor-binding assays .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic methods?

- Analysis :

- Substrate sensitivity : Electron-deficient enaminones (e.g., nitro-substituted) may decompose under harsh conditions, lowering yields .

- Workup protocols : Column chromatography vs. filtration affects recovery. For instance, 7,7-dimethyl derivatives crystallize readily, improving yields to 82% .

Q. How to interpret conflicting NMR assignments for similar derivatives?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.